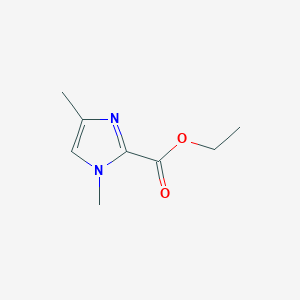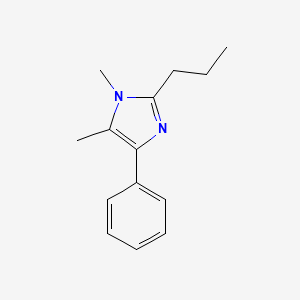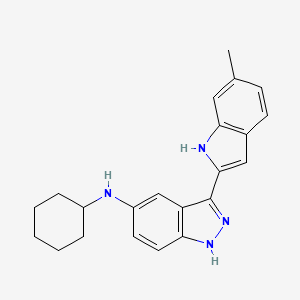
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a complex organic compound that features a biphenyl group, a fluorinated quinazolinone moiety, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the biphenyl acetamide: This can be achieved by reacting biphenyl-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the quinazolinone moiety: The biphenyl acetamide is then reacted with 7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final product formation: The intermediate product is purified and subjected to further reactions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Similar structure with a chromenyl group instead of a quinazolinone moiety.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to its combination of a biphenyl group, a fluorinated quinazolinone moiety, and a pyrrolidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H23FN4O2 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-(7-fluoro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C26H23FN4O2/c27-21-12-13-22-23(17-21)28-26(30-14-4-5-15-30)31(25(22)33)29-24(32)16-18-8-10-20(11-9-18)19-6-2-1-3-7-19/h1-3,6-13,17H,4-5,14-16H2,(H,29,32) |
Clave InChI |
YLVOQIJJKCNJPX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=C(C=CC(=C3)F)C(=O)N2NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


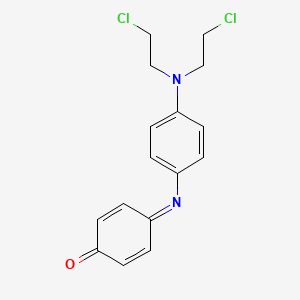
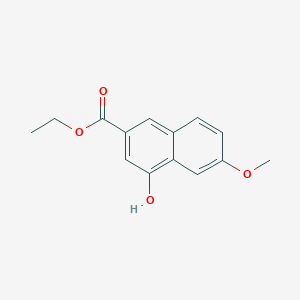
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

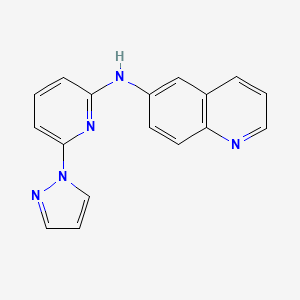
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

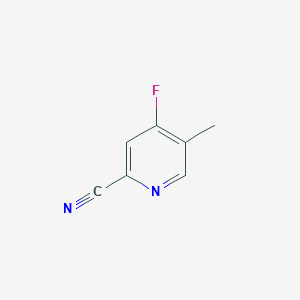
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)

